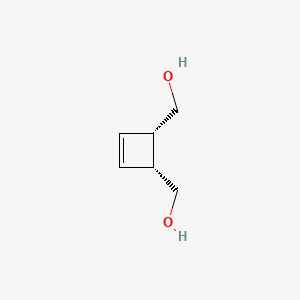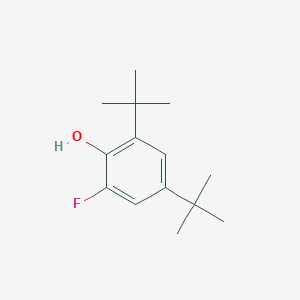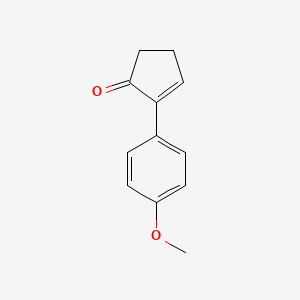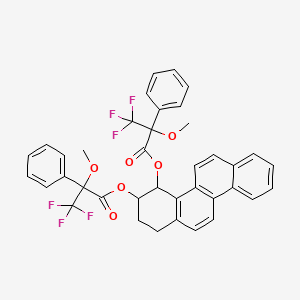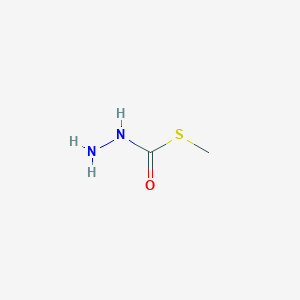
Methyl (chloromethoxy)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (chloromethoxy)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis
準備方法
Synthetic Routes and Reaction Conditions
Methyl (chloromethoxy)carbamate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with methanol in the presence of a base. The reaction proceeds as follows:
COCl2+CH3OH→CH3OC(O)Cl+HCl
Another method involves the reaction of methyl chloroformate with ammonia or amines to form the corresponding carbamate:
CH3OC(O)Cl+NH3→CH3OC(O)NH2+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
Methyl (chloromethoxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form methyl carbamate and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidizing and Reducing Agents: Specific oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.
Hydrolysis Products: Methyl carbamate and hydrochloric acid are the primary products of hydrolysis.
科学的研究の応用
Methyl (chloromethoxy)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical tool.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of methyl (chloromethoxy)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its potential use as an enzyme inhibitor in research and medicine.
類似化合物との比較
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Methyl (chloromethoxy)carbamate is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.
特性
| 78426-48-9 | |
分子式 |
C3H6ClNO3 |
分子量 |
139.54 g/mol |
IUPAC名 |
methyl N-(chloromethoxy)carbamate |
InChI |
InChI=1S/C3H6ClNO3/c1-7-3(6)5-8-2-4/h2H2,1H3,(H,5,6) |
InChIキー |
DBHUPUMBOAFLNG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NOCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


